2,3-Difluorophenylacetic acid

Description

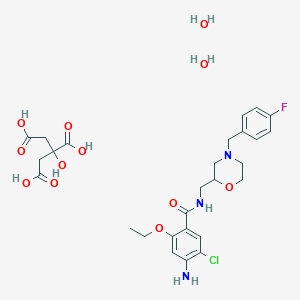

2,3-Difluorophenylacetic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various properties and applications. For instance, derivatives of 2-amino-3-benzoylphenylacetic acid have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities, with some showing more potency than indomethacin . Additionally, the molecular structure, vibrational spectroscopic properties, and electronic properties of 2,3-difluorophenylboronic acid have been characterized using both experimental techniques and quantum chemical calculations .

Synthesis Analysis

While the synthesis of 2,3-difluorophenylacetic acid itself is not detailed in the provided papers, the synthesis of related compounds provides insight into potential synthetic routes. For example, the synthesis of substituted derivatives of 2-amino-3-benzoylphenylacetic acid suggests that similar methods could potentially be adapted for the synthesis of 2,3-difluorophenylacetic acid . The synthesis of bioisosteric analogues of gamma-aminobutyric acid starting from 2,6-difluorophenol indicates that halogenated phenols can serve as precursors for more complex molecules .

Molecular Structure Analysis

The molecular structure of 2,3-difluorophenylboronic acid, a compound similar to 2,3-difluorophenylacetic acid, has been investigated using spectroscopic methods and quantum chemical calculations. The study identified the most stable conformer and provided detailed structural and spectroscopic data, which could be relevant when considering the molecular structure of 2,3-difluorophenylacetic acid .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2,3-difluorophenylacetic acid. However, the analysis of related compounds, such as the derivatization of carboxylic acids to amide derivatives, could offer insights into the reactivity of the carboxylic acid group in 2,3-difluorophenylacetic acid . Additionally, the study of 2,4-dichlorophenoxyacetic acid and its analysis using various chromatographic and spectrophotometric methods could inform the analysis of similar halogenated carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluorophenylacetic acid can be inferred from studies on related compounds. For instance, the investigation of pentafluorophenylacetic acid's vibrational spectra, hyperpolarizability, and thermodynamic properties provides a basis for understanding how the introduction of fluorine atoms might affect these properties in 2,3-difluorophenylacetic acid . The derivatization technique for carboxylic acids also suggests that 2,3-difluorophenylacetic acid could form stable amide derivatives with potential for sensitive detection methods .

Safety And Hazards

2,3-Difluorophenylacetic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

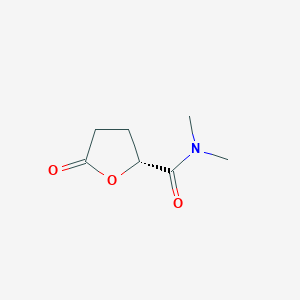

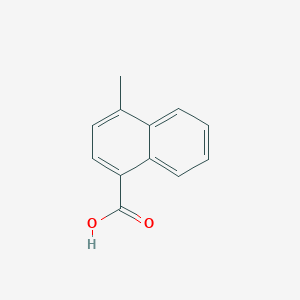

2-(2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQXUSJGPVOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334455 | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorophenylacetic acid | |

CAS RN |

145689-41-4 | |

| Record name | 2,3-Difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145689-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.